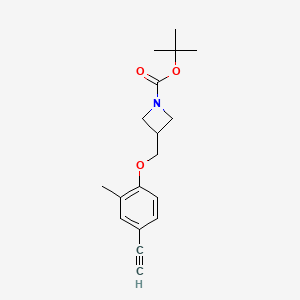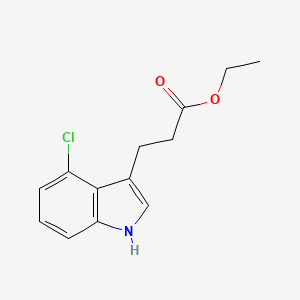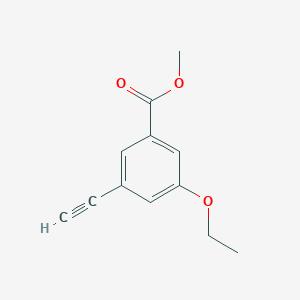
Methyl 3-ethoxy-5-ethynylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-ethoxy-5-ethynylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ethoxy group at the third position and an ethynyl group at the fifth position on the benzene ring, with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethoxy-5-ethynylbenzoate typically involves the following steps:
Esterification: The starting material, 3-ethoxybenzoic acid, undergoes esterification with methanol in the presence of an acid catalyst to form methyl 3-ethoxybenzoate.
Ethynylation: The methyl 3-ethoxybenzoate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions: Methyl 3-ethoxy-5-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new functionalized benzoates.
科学研究应用
Methyl 3-ethoxy-5-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-ethoxy-5-ethynylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Methyl 3-ethoxy-5-ethynylbenzoate can be compared with other similar compounds, such as:
Methyl 3-ethoxybenzoate: Lacks the ethynyl group, resulting in different reactivity and applications.
Methyl 3-ethynylbenzoate: Lacks the ethoxy group, leading to variations in chemical behavior and biological activity.
Ethyl 3-ethoxy-5-ethynylbenzoate: Has an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
methyl 3-ethoxy-5-ethynylbenzoate |
InChI |
InChI=1S/C12H12O3/c1-4-9-6-10(12(13)14-3)8-11(7-9)15-5-2/h1,6-8H,5H2,2-3H3 |
InChI 键 |
WBESTLWUBFUXAS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1)C(=O)OC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


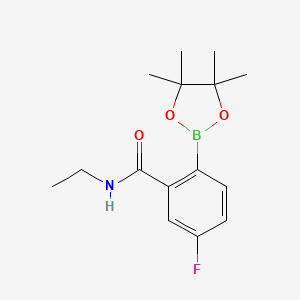
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
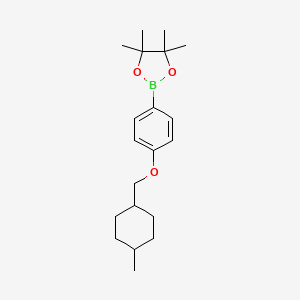
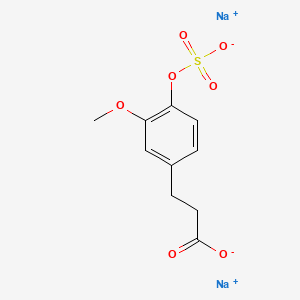
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)

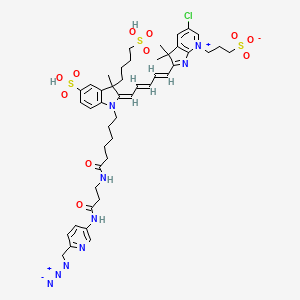
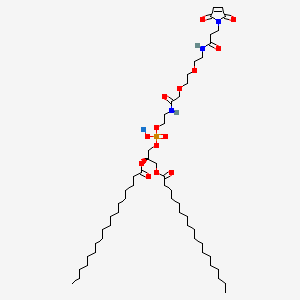
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)

